3-cyclopropyl-2,2-dimethylpropan-1-ol
Description
3-cyclopropyl-2,2-dimethylpropan-1-ol (C₈H₁₆O) is a branched primary alcohol characterized by a cyclopropyl substituent and a dimethylated propanol backbone. Its molecular structure, represented by the SMILES notation CC(C)(CC1CC1)CO, highlights the cyclopropyl ring attached to the central carbon of a 2,2-dimethylpropan-1-ol framework . The compound’s InChIKey (VPLXZZWKVPYYJT-UHFFFAOYSA-N) confirms its stereochemical uniqueness. The cyclopropyl group imparts steric strain and unique reactivity, distinguishing it from analogous alcohols with linear or aromatic substituents.
Properties
IUPAC Name |
3-cyclopropyl-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2,6-9)5-7-3-4-7/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLXZZWKVPYYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-2,2-dimethylpropan-1-ol typically involves the reaction of cyclopropylmethyl bromide with 2,2-dimethylpropan-1-ol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Alkyl halides, other substituted derivatives
Scientific Research Applications
3-cyclopropyl-2,2-dimethylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physical and Chemical Properties
- 3-(Diethylamino)-2,2-dimethylpropan-1-ol: Exhibits a boiling point of 226.6°C, density of 0.875 g/cm³, and flash point of 73.9°C. Its diethylamino group enhances polarity but introduces acute oral toxicity (H302) and eye irritation (H319) risks .
- 3-Methoxy-2,2-dimethylpropan-1-ol: Likely higher polarity due to the methoxy group, though specific data are absent. Regulatory documentation emphasizes safe production practices (non-BSE/TSE compliant) .
- 2,2-Dimethyl-3-(3-tolyl)propan-1-ol : The aromatic tolyl group enables use in fragrances, with IFRA standards restricting concentrations in consumer products due to safety assessments .
Reactivity and Stability
- The diethylamino derivative reacts with strong oxidizers, necessitating storage precautions .
- The cyclopropyl analog’s strained ring may undergo ring-opening reactions under acidic or thermal conditions, though explicit stability data are unavailable.
- The methoxy compound’s ether linkage is generally stable but may hydrolyze under extreme conditions.
Biological Activity
3-Cyclopropyl-2,2-dimethylpropan-1-ol is a compound of growing interest in biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Overview of Biological Activity
Research indicates that this compound interacts with various biological targets, influencing metabolic pathways and demonstrating potential therapeutic effects. The compound's structure allows it to engage in nucleophilic substitution reactions and hydrophobic interactions , which may enhance its reactivity with biological macromolecules .
Key Biological Properties
- Enzyme Interaction : The compound is known to interact with cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of various substances .
- Cellular Effects : It influences cellular processes such as gene expression and signaling pathways, particularly those related to oxidative stress response .
- Pharmacological Potential : Its structural features suggest that it may modulate neurotransmitter levels, potentially contributing to antidepressant and anxiolytic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The cyclopropyl group enhances the binding affinity towards specific molecular targets, which may include receptors involved in neurotransmitter pathways .
- Covalent Bond Formation : The hydroxyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity .
- Hydrophobic Interactions : The bulky 2,2-dimethylpropyl group facilitates interactions with lipid membranes or protein structures, influencing their functionality .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol | Contains an amino group; similar cyclopropyl structure | Modulates enzyme activity; potential for drug development |
| 3-Cyclopropyl-2,2-dimethylpropanal | Aldehyde functional group; cyclopropyl ring | Involved in enzyme inhibition; affects gene expression |
| Neopentanolamine | Aliphatic amine without cyclopropyl group | Less specific binding; broader applications in organic synthesis |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits specific cytochrome P450 isoforms, leading to altered metabolic pathways in vitro. This suggests potential applications in drug metabolism studies .
- Neurotransmitter Modulation : In a pharmacological study involving animal models, administration of the compound showed increased serotonin levels, indicating its potential use as an antidepressant agent .
- Oxidative Stress Response : A study explored the compound's effect on gene expression related to oxidative stress. Results indicated that it upregulates genes involved in detoxification processes, supporting its role as a protective agent against cellular damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
